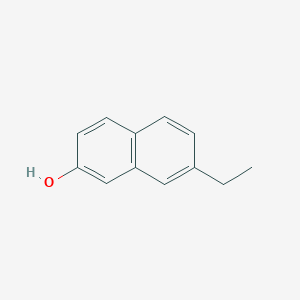
7-Ethyl-2-naphthalenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethylnaphthalen-2-ol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound is a derivative of naphthalene, with an ethyl group attached to the seventh position and a hydroxyl group at the second position. Naphthalene derivatives are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethylnaphthalen-2-ol typically involves the alkylation of naphthalen-2-ol. One common method is the Friedel-Crafts alkylation, where naphthalen-2-ol reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 7-ethylnaphthalen-2-ol can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of microwave irradiation has also been explored to enhance reaction rates and reduce energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 7-ethylnaphthalen-2-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide or thionyl chloride.
Major Products:
Oxidation: 7-Ethylnaphthalen-2-one or 7-ethylnaphthalen-2-carboxylic acid.
Reduction: 7-Ethylnaphthalen-2-amine.
Substitution: 7-Ethyl-2-halogenonaphthalene.
Applications De Recherche Scientifique
7-Ethylnaphthalen-2-ol has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The biological activity of 7-ethylnaphthalen-2-ol is attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, altering their activity. The ethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Comparaison Avec Des Composés Similaires
7-Methylnaphthalen-2-ol: Similar structure but with a methyl group instead of an ethyl group.
Naphthalen-2-ol: Lacks the ethyl group, making it less lipophilic.
2-Naphthalenethiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness: 7-Ethylnaphthalen-2-ol stands out due to its unique combination of an ethyl group and a hydroxyl group, which confer distinct chemical and biological properties. Its enhanced lipophilicity and ability to form hydrogen bonds make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H12O |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
7-ethylnaphthalen-2-ol |
InChI |
InChI=1S/C12H12O/c1-2-9-3-4-10-5-6-12(13)8-11(10)7-9/h3-8,13H,2H2,1H3 |
Clé InChI |
JBXFALYHFAZOTL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13173981.png)
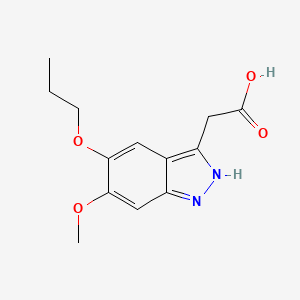
![1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol](/img/structure/B13173991.png)
![2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13173998.png)
![2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174006.png)
![5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13174010.png)
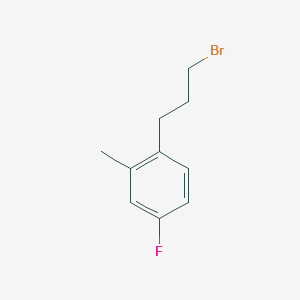
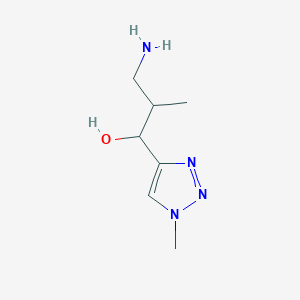
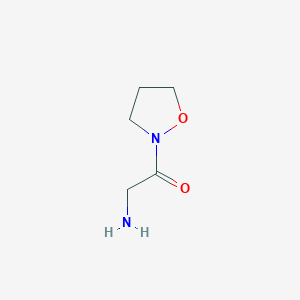

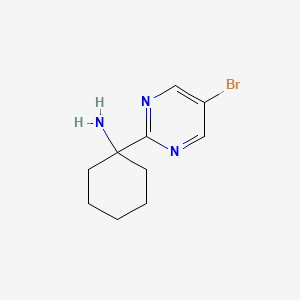
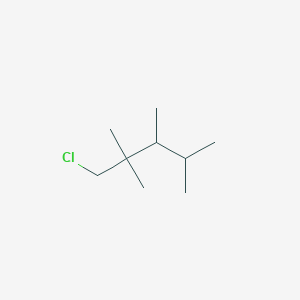
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174045.png)
